2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
CAS No.: 884215-59-2
Cat. No.: VC11909310
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 884215-59-2 |
|---|---|
| Molecular Formula | C18H17N3O3 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H17N3O3/c1-11-9-14-16(18(23)21(11)7-8-22)15(12-5-3-2-4-6-12)13(10-19)17(20)24-14/h2-6,9,15,22H,7-8,20H2,1H3 |
| Standard InChI Key | BOHOYRWTHZZYGX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCO |
| Canonical SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCO |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound features a fused pyrano[3,2-c]pyridine core, substituted with a phenyl group at position 4, a methyl group at position 7, a hydroxyethyl chain at position 6, and a cyano group at position 3. The amino group at position 2 enhances its reactivity for further functionalization. The IUPAC name systematically describes this arrangement: 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.3 g/mol |
| CAS Number | 884215-59-2 |
| Key Functional Groups | Cyano, Amino, Hydroxyethyl |
The hydroxyethyl side chain () contributes to solubility in polar solvents, while the aromatic phenyl and pyridine rings impart rigidity to the structure.
Synthesis Methodologies
Conventional Multi-Step Synthesis
Early synthetic routes involved sequential condensation and cyclization steps. For example, the pyrano[3,2-c]pyridine core is assembled via Knoevenagel condensation between malononitrile and ethyl acetoacetate, followed by cyclization with aryl aldehydes . Introducing the hydroxyethyl group typically requires post-cyclization alkylation, which complicates the process and reduces yields.
Microwave-Assisted Multi-Component Reactions (MCRs)
Modern approaches leverage MCRs under microwave irradiation to streamline synthesis. A one-pot reaction of malononitrile, ethyl acetoacetate, and benzaldehyde derivatives in the presence of piperazine catalysts achieves cyclization within minutes, yielding the target compound with >80% efficiency . This method eliminates intermediate isolation steps and reduces solvent waste.
Table 2: Comparison of Synthesis Strategies
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Multi-Step | Reflux in ethanol, 12 hr | 45–55 | 24 hr |
| Microwave MCR | Solvent-free, 80°C, 10 min | 80–85 | 15 min |
| FeO-GO-NH Catalysis | Solvent-free, 80°C, 0.5 hr | 92 | 45 min |
Catalytic Innovations: Fe3_33O4_44-GO-NH2_22
Magnetic amine-functionalized graphene oxide (FeO-GO-NH) has emerged as a superior catalyst, enabling solvent-free synthesis at 80°C with 92% yield . The catalyst’s amine groups act as Brønsted bases, while Fe sites facilitate Lewis acid-mediated cyclization, demonstrating synergistic effects .
Characterization Techniques
Spectroscopic Analysis
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NMR Spectroscopy: -NMR confirms the presence of the hydroxyethyl proton ( 3.6–3.8 ppm) and aromatic protons ( 7.2–7.5 ppm).
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IR Spectroscopy: Stretching vibrations at 2200 cm (cyano), 1650 cm (carbonyl), and 3350 cm (amino) validate functional groups.
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Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 323.3 [M+H].
Industrial and Environmental Considerations
Scalability Challenges
Despite high yields in lab-scale MCRs, industrial adoption faces hurdles in catalyst recovery and microwave reactor design . FeO-GO-NH offers magnetic separation advantages but requires cost-effective graphene oxide production .
Environmental Impact
Solvent-free protocols reduce volatile organic compound (VOC) emissions by 60% compared to traditional methods . Life-cycle assessments highlight energy savings from microwave-assisted reactions .
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